molecular formula C15H18N2S B2895711 3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034516-32-8

3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2895711
CAS No.: 2034516-32-8
M. Wt: 258.38
InChI Key: RKMRZWNAUNKXBD-UHFFFAOYSA-N
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Description

“3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine” is a complex organic compound that contains a pyridine ring and a piperidine ring, both of which are important structures in medicinal chemistry . It also contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, starting from commercially available precursors. For example, a related compound was synthesized from phenylhydrazine, 1-(thiophen-2-yl)-ethanone, 2,6-dichloro-phenyl-boronic acid, and 4-bromopyridine . The synthesis process was described as green and had potential for scale production due to the recoverable reaction medium, simple isolating process of intermediates, little waste, and a high total yield of 65% .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied, depending on the specific conditions and reagents used. One study reported the synthesis of a related compound via a series of reactions including hydrogenation and condensation .

Future Directions

The future directions for research on “3-((4-(Thiophen-2-yl)piperidin-1-yl)methyl)pyridine” could involve further exploration of its potential medicinal applications, given the importance of the pyridine, piperidine, and thiophene structures in medicinal chemistry . Additionally, more detailed studies on its synthesis, structure, and properties could also be beneficial.

Properties

IUPAC Name

3-[(4-thiophen-2-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-3-13(11-16-7-1)12-17-8-5-14(6-9-17)15-4-2-10-18-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMRZWNAUNKXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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